Cas no 1248465-41-9 (5-bromo-2-propoxybenzene-1-sulfonamide)

5-bromo-2-propoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-propoxybenzene-1-sulfonamide
- Benzenesulfonamide, 5-bromo-2-propoxy-
- 1248465-41-9
- AKOS011384509
- 5-bromo-2-propoxybenzenesulfonamide
- EN300-1618197
-
- インチ: 1S/C9H12BrNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3,(H2,11,12,13)
- InChIKey: UJISFXUUCXDGPC-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC(Br)=CC=C1OCCC
計算された属性
- せいみつぶんしりょう: 292.97213g/mol
- どういたいしつりょう: 292.97213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.535±0.06 g/cm3(Predicted)
- ふってん: 433.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.77±0.60(Predicted)
5-bromo-2-propoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618197-0.1g |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-1618197-0.05g |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-1618197-1.0g |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-1618197-5.0g |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-1618197-500mg |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 500mg |
$535.0 | 2023-09-23 | ||
Enamine | EN300-1618197-10000mg |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 10000mg |
$2393.0 | 2023-09-23 | ||
Enamine | EN300-1618197-2500mg |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 2500mg |
$1089.0 | 2023-09-23 | ||
Enamine | EN300-1618197-1000mg |
5-bromo-2-propoxybenzene-1-sulfonamide |
1248465-41-9 | 1000mg |
$557.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596951-50mg |
5-Bromo-2-propoxybenzenesulfonamide |
1248465-41-9 | 98% | 50mg |
¥7431.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596951-100mg |
5-Bromo-2-propoxybenzenesulfonamide |
1248465-41-9 | 98% | 100mg |
¥9102.00 | 2024-08-09 |
5-bromo-2-propoxybenzene-1-sulfonamide 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
5-bromo-2-propoxybenzene-1-sulfonamideに関する追加情報
Introduction to 5-bromo-2-propoxybenzene-1-sulfonamide (CAS No: 1248465-41-9)
5-bromo-2-propoxybenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1248465-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The molecular structure of 5-bromo-2-propoxybenzene-1-sulfonamide incorporates both bromine and propoxy substituents, which contribute to its unique chemical properties and reactivity. These structural features make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in many drugs, including antibiotics, anti-inflammatory agents, and anticancer medications. The presence of a bromine atom at the 5-position and a propoxy group at the 2-position in 5-bromo-2-propoxybenzene-1-sulfonamide enhances its potential as a building block for more complex drug candidates. Researchers have been exploring its utility in developing novel compounds that target specific biological pathways, particularly those involved in cancer and inflammatory diseases.
Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry. For instance, modifications of the sulfonamide core have led to the discovery of new inhibitors of enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase. The structural features of 5-bromo-2-propoxybenzene-1-sulfonamide make it a promising candidate for further derivatization, potentially leading to the development of drugs with improved efficacy and reduced side effects.
In the context of oncology research, 5-bromo-2-propoxybenzene-1-sulfonamide has been investigated for its potential role in modulating pathways associated with tumor growth and progression. Brominated aromatic compounds are known to exhibit significant bioactivity due to their ability to interact with biological targets such as kinases and transcription factors. The propoxy group may further enhance solubility and bioavailability, making this compound an attractive scaffold for drug design.
The synthesis of 5-bromo-2-propoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the regioselectivity of subsequent transformations. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to optimize the yield and purity of this compound. These techniques are essential for producing high-quality starting materials that can be used in subsequent pharmaceutical applications.
One of the most compelling aspects of 5-bromo-2-propoxybenzene-1-sulfonamide is its versatility in drug discovery. Researchers can easily introduce additional functional groups or modify existing ones to tailor the biological activity of derived compounds. This flexibility has led to several innovative approaches in developing targeted therapies for various diseases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of mutant kinases that are implicated in cancer resistance.
The role of computational chemistry in studying 5-bromo-2-propoxybenzene-1-sulfonamide cannot be overstated. Molecular modeling techniques allow researchers to predict the interactions between this compound and biological targets with high accuracy. This information is crucial for designing experiments and optimizing drug candidates before they enter clinical trials. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the time-to-market for new therapies.
In conclusion, 5-bromo-2-propoxybenzene-1-sulfonamide (CAS No: 1248465-41-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel drugs with potential applications in oncology, inflammation, and other therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like 5-bromo-2-propoxybenzene-1-sulfonamide will remain at the forefront of drug discovery efforts worldwide.
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